molecular formula C11H12N2O3 B3043207 2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid CAS No. 788772-02-1

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid

Cat. No.: B3043207
CAS No.: 788772-02-1
M. Wt: 220.22 g/mol
InChI Key: GWQLYRODLADULD-UHFFFAOYSA-N
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Description

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is structurally related to tryptophan, an essential amino acid, and exhibits interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing high-yielding and cost-effective reagents and catalysts. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxyindole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its role in biological systems, particularly in relation to tryptophan metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Indole-3-acetic acid: A plant hormone derived from tryptophan.

    Oxindole: An oxidized form of indole with similar biological activities.

Uniqueness

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid is unique due to its specific combination of the indole ring and the amino acid side chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-(2-oxo-1,3-dihydroindol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-1-2-9-7(3-6)5-10(14)13-9/h1-3,8H,4-5,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQLYRODLADULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CC(C(=O)O)N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid

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